molecular formula C12H9F2N3OS B11483180 2-amino-7-(2,3-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-(2,3-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11483180
M. Wt: 281.28 g/mol
InChI Key: FFYKSYPAGAQOFV-UHFFFAOYSA-N
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Description

2-amino-7-(2,3-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(2,3-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(2,3-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

    Reduction: This involves the addition of hydrogen or removal of oxygen, often using reducing agents like hydrogen gas or metal hydrides.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, triethylamine, and various solvents like ethanol. Reaction conditions such as temperature and pH are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with arylidenemalononitrile yields 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .

Scientific Research Applications

2-amino-7-(2,3-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-7-(2,3-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: These compounds share the thiazole core structure and exhibit similar biological activities.

    Pyridine Derivatives: Compounds with a pyridine ring often show comparable chemical reactivity and applications.

Uniqueness

What sets 2-amino-7-(2,3-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one apart is its unique combination of the thiazole and pyridine rings, along with the presence of the difluorophenyl group. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C12H9F2N3OS

Molecular Weight

281.28 g/mol

IUPAC Name

2-amino-7-(2,3-difluorophenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C12H9F2N3OS/c13-7-3-1-2-5(9(7)14)6-4-8(18)16-11-10(6)19-12(15)17-11/h1-3,6H,4H2,(H2,15,17)(H,16,18)

InChI Key

FFYKSYPAGAQOFV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C(S2)N)C3=C(C(=CC=C3)F)F

Origin of Product

United States

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